4-Cycloheptylpiperidine

Description

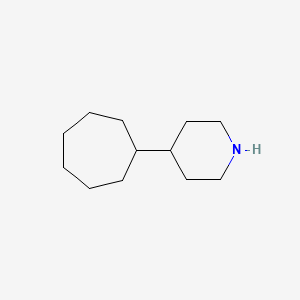

4-Cycloheptylpiperidine is a piperidine derivative characterized by a cycloheptyl group substituted at the 4-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The cycloheptyl substituent introduces steric bulk and enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

4-cycloheptylpiperidine |

InChI |

InChI=1S/C12H23N/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11-13H,1-10H2 |

InChI Key |

CWXKJCPJCZZVJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of cycloheptanone with piperidine in the presence of a reducing agent such as sodium borohydride can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cycloheptylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cycloheptyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cycloheptylpiperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Cycloheptylpiperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The seven-membered cycloheptyl ring may hinder binding to sterically sensitive targets compared to smaller substituents like benzyl or phenethyl .

Biological Activity

4-Cycloheptylpiperidine is a derivative of piperidine, a six-membered nitrogen-containing heterocycle that is prevalent in many pharmacologically active compounds. This compound has garnered attention due to its potential biological activities, including effects on various enzyme systems and receptor interactions. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to the piperidine ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that piperidine derivatives, including this compound, can inhibit various enzymes, which is crucial for their therapeutic potential. A study highlighted the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, with IC50 values ranging from 13.70 µM to 47.30 µM for related compounds . This suggests that modifications in the piperidine structure can significantly impact biological activity.

Table 1: Inhibition Potency of Piperidine Derivatives Against DHFR

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound 5p | 13.70 ± 0.25 |

| Compound 5s | 47.30 ± 0.86 |

Pharmacological Targets

In silico studies have predicted that piperidine derivatives interact with various pharmacological targets, including kinases, proteases, and G-protein-coupled receptors. For instance, compounds similar to this compound have shown potential as anti-inflammatory and analgesic agents based on their predicted interactions with specific enzymes and receptors .

Table 2: Predicted Biological Targets for Piperidine Derivatives

| Target Class | Activity Type |

|---|---|

| Kinases | Antitumor activity |

| Proteases | Antimicrobial effects |

| G-protein-coupled receptors | CNS effects |

Study on Antitumor Activity

A notable investigation into the antitumor activity of piperidine derivatives reported that certain compounds exhibited significant inhibitory effects on cancer cell lines by targeting key enzymes involved in tumor progression . This study emphasizes the potential of this compound in oncological applications.

Neuroprotective Effects

Another study explored the neuroprotective effects of piperidine derivatives, indicating their potential use in treating neurodegenerative diseases such as Parkinson's disease. The findings suggested that these compounds might stabilize neuronal membranes and inhibit neurotransmitter uptake, which are critical mechanisms in neuroprotection .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives has revealed that modifications to the cycloheptyl group can enhance biological activity. For example, introducing different substituents at various positions on the piperidine ring has been shown to improve potency against specific targets .

Table 3: Structure-Activity Relationship of Piperidine Derivatives

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 3 | Phenyl group | Increased potency |

| 4 | Cycloalkyl group | Enhanced selectivity |

Q & A

Q. What criteria determine whether a novel this compound derivative merits patenting vs. academic publication?

- Methodological Answer : Evaluate novelty via prior-art searches (USPTO, Espacenet). If the derivative shows ≥10-fold improved efficacy over existing compounds, consider provisional patent filing. For academic focus, prioritize mechanistic insights or unexpected biological interactions in high-impact journals (e.g., J. Med. Chem.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.